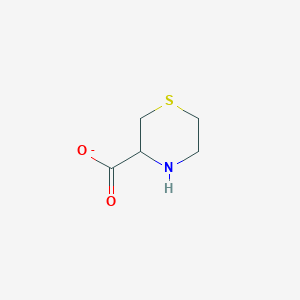
Thiomorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomorpholine-3-carboxylate is the conjugate base of thiomorpholine-3-carboxylic acid. It is a member of thiomorpholines and a monocarboxylic acid anion. It is a conjugate base of a thiomorpholine-3-carboxylic acid and a thiomorpholine-3-carboxylic acid zwitterion.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Thiomorpholine and its analogues, including thiomorpholine-3-carboxylate, are significant in medicinal chemistry. They serve as building blocks for various compounds, some of which have entered human clinical trials. Bridged bicyclic thiomorpholines, derived from these compounds, exhibit interesting biological profiles. Their synthesis is achieved using cost-effective materials and straightforward chemical processes (Walker & Rogier, 2013).
Antimicrobial Activity
- Thiomorpholine derivatives, including those based on this compound, have been studied for their antimicrobial properties. These compounds are synthesized through nucleophilic substitution reactions and have been tested for antimicrobial activity, showing varying degrees of effectiveness (Kardile & Kalyane, 2010).
Synthesis of Novel Compounds
- Research includes the development of novel 3-thiomorpholines from regio- and stereo-selective reactions. These processes are important for creating new thiomorpholine-based compounds with potential applications in various fields (Khodadadi et al., 2021).
Biologically Active Scaffolds
- This compound is part of the morpholine and thiomorpholine scaffolds, which are integral to the drug discovery process. These scaffolds demonstrate bioactivity against different molecular targets, acting as selective enzyme inhibitors among other roles (Asirvatham, Thakor & Jain, 2021).
Polymer-Supported Synthesis
- Polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives is an area of research. This method uses solid-phase synthesis techniques for creating these compounds, indicating their applicability in diverse chemical syntheses (Králová et al., 2017).
Catalytic Applications
- This compound derivatives have been used in catalytic applications. For instance, hydrogels containing thioether groups derived from this compound have shown high catalytic activity for specific chemical reactions (Ilgın, Ozay & Ozay, 2019).
Propriétés
Formule moléculaire |
C5H8NO2S- |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/p-1 |
Clé InChI |
JOKIQGQOKXGHDV-UHFFFAOYSA-M |
SMILES canonique |
C1CSCC(N1)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
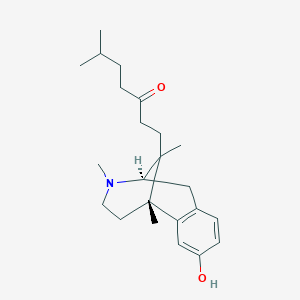
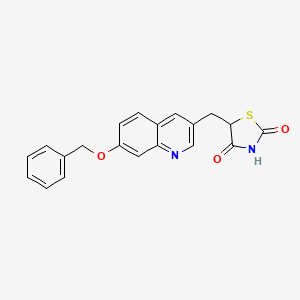
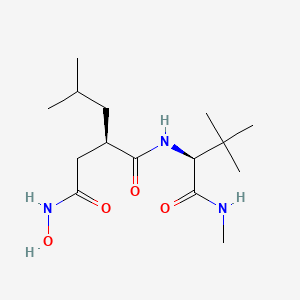
![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)


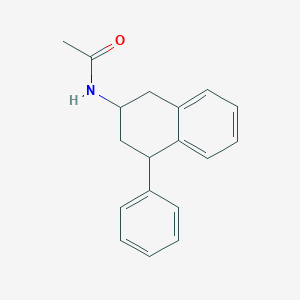
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
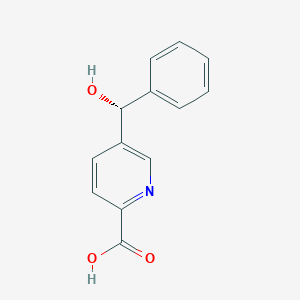
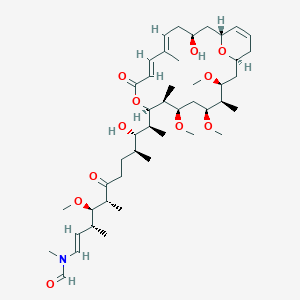
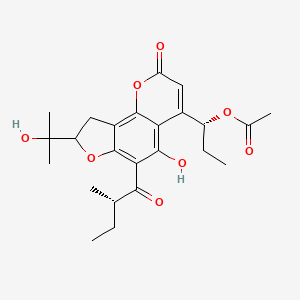
![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)